2-(dimethylamino)-4-methylbenzonitrile
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Overview
Description
2-(dimethylamino)-4-methylbenzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of a methyl group and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-4-methylbenzonitrile typically involves the reaction of 4-methylbenzonitrile with dimethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 4-methylbenzonitrile is treated with dimethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under suitable conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
2-(dimethylamino)-4-methylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of electronic effects and molecular interactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug design and development.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-4-methylbenzonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions influence the compound’s behavior in various chemical and biological systems, affecting pathways such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminobenzonitrile: Lacks the methyl group, affecting its electronic properties and reactivity.
4-Methylbenzonitrile: Lacks the dimethylamino group, resulting in different chemical behavior.
4-Dimethylamino-2-methylbenzonitrile: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(dimethylamino)-4-methylbenzonitrile is unique due to the combined presence of both the methyl and dimethylamino groups, which confer distinct electronic and steric effects. These properties make it a valuable compound for studying molecular interactions and developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(dimethylamino)-4-methylbenzonitrile |
InChI |
InChI=1S/C10H12N2/c1-8-4-5-9(7-11)10(6-8)12(2)3/h4-6H,1-3H3 |
InChI Key |
COXIZQAUWQIRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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